Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Vue d'ensemble

Description

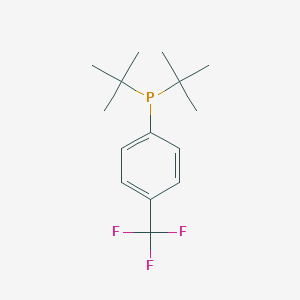

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is an organophosphorus compound with the molecular formula C15H22F3P. It is characterized by the presence of a phosphine group attached to a phenyl ring substituted with a trifluoromethyl group and two tert-butyl groups. This compound is commonly used as a ligand in various catalytic processes due to its unique electronic and steric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general synthetic route involves the interaction of tert-butylmagnesium chloride with 4-(trifluoromethyl)phenylchlorophosphine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions where the phosphine group can be replaced by other functional groups.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Coupling Reactions: Palladium catalysts are often employed in cross-coupling reactions, with conditions varying based on the specific reaction type.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coupling Reactions: Biaryl compounds and other coupled products.

Applications De Recherche Scientifique

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: It is employed in the production of fine chemicals and materials.

Mécanisme D'action

The mechanism of action of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The trifluoromethyl group and tert-butyl groups provide steric hindrance and electronic effects that enhance the reactivity and selectivity of the catalytic system .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Di-tert-butylphenylphosphine

- Tri-tert-butylphosphine

- Dicyclohexylphenylphosphine

Uniqueness

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly effective in catalytic applications where electronic modulation is crucial .

Activité Biologique

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a phosphine compound notable for its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butylmagnesium chloride with 4-(trifluoromethyl)phenyl dichlorophosphine. The reaction conditions can significantly influence the yield and purity of the product. Recent advancements in microreactor technology have shown improved conversion rates and yields, making the synthesis more efficient compared to traditional methods .

1. Antagonistic Activity

Research indicates that phosphine derivatives, including those with trifluoromethyl substitutions, exhibit significant biological activity. A study highlighted that phosphine-borane derivatives demonstrated potent antagonistic activity against progesterone receptors (PR), with some derivatives achieving IC50 values as low as 0.54 μM . The presence of the trifluoromethyl group appears to enhance the binding affinity and biological efficacy of these compounds.

2. Cytotoxicity Studies

In cytotoxicity evaluations, this compound and its derivatives showed minimal cytotoxic effects on human breast cancer cell lines, indicating a favorable safety profile for further development as therapeutic agents . This is crucial for compounds intended for medicinal use, as high cytotoxicity can limit their applicability.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been instrumental in understanding how modifications to the phosphine structure affect biological activity. For instance, variations in substituents on the phenyl ring significantly influenced both the potency and selectivity of the compounds against specific biological targets .

Case Study 1: Progesterone Receptor Antagonism

In a detailed study evaluating various phosphine-borane derivatives, this compound was assessed for its PR antagonistic properties. The results indicated that while many derivatives exhibited antagonistic activity, those with bulky groups like tert-butyl enhanced receptor binding efficacy. The study concluded that these phosphines could serve as lead compounds for developing next-generation PR antagonists .

Case Study 2: Anti-Inflammatory Potential

Another area of investigation involved assessing the anti-inflammatory properties of phosphine derivatives. Compounds similar to this compound were tested for their ability to inhibit inflammatory cytokines. Results showed significant inhibition of TNF-α levels, suggesting potential applications in treating inflammatory diseases .

Table 1: Biological Activity Summary of Phosphine Derivatives

| Compound | IC50 (μM) | Cytotoxicity | PR Antagonism |

|---|---|---|---|

| This compound | 0.54 | Low | Yes |

| Triisopropylphosphine derivative | 1.2 | Moderate | Moderate |

| Tricyclopropylphosphine derivative | 0.75 | Low | Strong |

Propriétés

IUPAC Name |

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWCCADVRXVLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628947 | |

| Record name | Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-34-0 | |

| Record name | Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.